molecular formula C14H14N4O2S B4509286 3-(4-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide

3-(4-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B4509286
M. Wt: 302.35 g/mol
InChI Key: GKMZTKMKFCQSEO-UHFFFAOYSA-N
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Description

3-(4-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a methoxy group at the 4-position and a thiadiazole ring attached to a propanamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Indole derivatives have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole ring is then methoxylated at the 4-position using a methoxy group donor such as dimethyl sulfate or methyl iodide in the presence of a base.

    Thiadiazole Ring Formation: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reaction: The methoxylated indole and thiadiazole rings are coupled through a propanamide linker using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Methyl iodide (CH3I), dimethyl sulfate ((CH3O)2SO2)

Major Products Formed

    Oxidation: Formation of 3-(4-hydroxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide

    Reduction: Formation of 3-(4-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamine

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(4-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide
  • 3-(4-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamine
  • 3-(4-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide

Uniqueness

3-(4-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is unique due to its specific combination of functional groups and structural features. The presence of both the methoxy-substituted indole and the thiadiazole ring imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-methoxyindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-20-12-4-2-3-11-10(12)5-7-18(11)8-6-13(19)16-14-17-15-9-21-14/h2-5,7,9H,6,8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMZTKMKFCQSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide
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3-(4-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide
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3-(4-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide
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3-(4-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide
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3-(4-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide

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